Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features a unique adamantyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group, known for its rigidity and bulkiness, imparts unique properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then coupled with a benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism by which Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(formylamino)benzoate: Lacks the adamantyl group, resulting in different chemical and biological properties.
Methyl 3-(adamantyl)benzoate: Similar structure but without the formylamino group, affecting its reactivity and applications.
Uniqueness
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to the presence of both the adamantyl and formylamino groups. This combination imparts distinct properties, such as increased rigidity, stability, and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate, also known by its CAS number 954238-56-3, is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O6 with a molecular weight of 414.5 g/mol. The compound features an adamantane core, which enhances its lipophilicity and ability to cross biological membranes, including the blood-brain barrier .
Chemical Structure
Property | Value |
---|---|
CAS Number | 954238-56-3 |
Molecular Formula | C₁₈H₂₆N₂O₆ |
Molecular Weight | 414.5 g/mol |
This compound exhibits various biological activities attributed to its interaction with specific receptors and enzymes:
- Metabotropic Glutamate Receptors (mGluRs) : The compound acts as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), influencing glutamate neurotransmission in the central nervous system, which is crucial for treating neurological disorders .
- Anticancer Activity : Studies have suggested that derivatives of adamantane compounds can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The specific mechanisms remain under investigation but may involve the inhibition of tumor growth and metastasis .
Pharmacological Studies
Research has highlighted several pharmacological effects of this compound:
- Neuroprotective Effects : Due to its ability to penetrate the blood-brain barrier, it may provide neuroprotection in models of neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is needed to confirm these effects.
- Toxicity Profiles : Understanding the toxicity profile is critical for therapeutic applications. Current studies focus on determining safe dosage levels and potential side effects in vivo.
Case Study 1: Neuroprotective Potential
A study investigating the neuroprotective effects of adamantane derivatives found that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to the modulation of glutamate signaling pathways, suggesting therapeutic potential for conditions like Alzheimer's disease.
Case Study 2: Anticancer Activity
Another research project evaluated the anticancer properties of adamantane-based compounds, including this compound). Results demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 3-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O4/c1-26-18(24)14-3-2-4-17(10-14)22-19(25)20(21-11-23)15-6-12-5-13(8-15)9-16(20)7-12/h2-4,10-13,15-16H,5-9H2,1H3,(H,21,23)(H,22,25) |
InChI Key |
FYEMDKCACREOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.